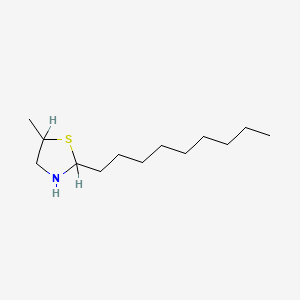
5-Methyl-2-nonylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-nonylthiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-nonylthiazolidine typically involves the reaction of a primary amine, an aldehyde, and mercaptoacetic acid. This multicomponent reaction can be carried out under various conditions, including the use of catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction is usually performed in a one-pot manner, which simplifies the process and improves yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-nonylthiazolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-nonylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-nonylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered ring with sulfur and nitrogen atoms, known for its antimicrobial properties.
Thiazolidinedione: A derivative of thiazolidine, used in the treatment of diabetes.
Thiazolidinone: Another derivative with potential anticancer activities.
Uniqueness
5-Methyl-2-nonylthiazolidine stands out due to its specific alkyl chain, which can influence its lipophilicity and, consequently, its biological activity. This unique structure makes it a valuable compound for studying structure-activity relationships in drug design .
Eigenschaften
CAS-Nummer |
116113-00-9 |
|---|---|
Molekularformel |
C13H27NS |
Molekulargewicht |
229.43 g/mol |
IUPAC-Name |
5-methyl-2-nonyl-1,3-thiazolidine |
InChI |
InChI=1S/C13H27NS/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
JZNKHQKLZXYVQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1NCC(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















